molecular formula C11H15NO B3089888 3-(Oxan-4-yl)aniline CAS No. 1202006-13-0

3-(Oxan-4-yl)aniline

Cat. No.: B3089888
CAS No.: 1202006-13-0
M. Wt: 177.24
InChI Key: LRCBWZYCGVEGAR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Tetrahydro-2h-pyran-4-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it has been identified as an inhibitor of ALK5, a protein kinase involved in various cellular processes . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 3-(Tetrahydro-2h-pyran-4-yl)aniline may interact with other biomolecules such as receptors and transporters, influencing their function and downstream signaling pathways.

Cellular Effects

The effects of 3-(Tetrahydro-2h-pyran-4-yl)aniline on cellular processes are diverse and depend on the cell type and context. In certain cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the TGF-β pathway by inhibiting ALK5, leading to changes in gene expression and cellular responses . Additionally, 3-(Tetrahydro-2h-pyran-4-yl)aniline may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, 3-(Tetrahydro-2h-pyran-4-yl)aniline exerts its effects through specific binding interactions with biomolecules. Its mechanism of action often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their activity. For instance, as an ALK5 inhibitor, 3-(Tetrahydro-2h-pyran-4-yl)aniline binds to the kinase domain of ALK5, preventing its autophosphorylation and subsequent activation . This inhibition can result in downstream effects on gene expression and cellular responses. Additionally, this compound may influence other molecular targets, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(Tetrahydro-2h-pyran-4-yl)aniline in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over time . Its degradation products and their potential effects on cellular processes are also important considerations. Long-term exposure to 3-(Tetrahydro-2h-pyran-4-yl)aniline in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and consistent modulation of cellular pathways, indicating its potential for prolonged therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Tetrahydro-2h-pyran-4-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as inhibition of specific enzymes or modulation of signaling pathways without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or disruption of normal cellular functions. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(Tetrahydro-2h-pyran-4-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites with distinct biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 3-(Tetrahydro-2h-pyran-4-yl)aniline, affecting its efficacy and safety in therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(Tetrahydro-2h-pyran-4-yl)aniline within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 3-(Tetrahydro-2h-pyran-4-yl)aniline can localize to various cellular compartments, influencing its activity and function. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-(Tetrahydro-2h-pyran-4-yl)aniline can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The precise subcellular localization of 3-(Tetrahydro-2h-pyran-4-yl)aniline is crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)aniline typically involves the reaction of aniline with tetrahydropyran derivatives. One common method is the nucleophilic substitution reaction where aniline reacts with 4-chlorotetrahydropyran under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale nucleophilic substitution reactions. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Oxan-4-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)aniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Properties

IUPAC Name

3-(oxan-4-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCBWZYCGVEGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-13-0
Record name 3-(oxan-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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